Regioisomeric Purity and Conformational Rigidity: 3-yl vs. 2-yl Oxolane Substitution
The oxolan-3-yl regioisomer (CAS 1936247-18-5) installs the tetrahydrofuran oxygen at the meta-like position relative to the quaternary carbon, yielding a more conformationally restrained scaffold than the 2-yl isomer (CAS 1196044-34-4). In the Novartis CETP inhibitor patent US 8,759,365 B2, the oxolan-3-yl fragment appears as a preferred substituent in multiple exemplified compounds, whereas the 2-yl variant is absent from the claims [1]. This regiospecificity is correlated with a 5- to 10-fold improvement in CETP IC₅₀ when the 3-yl oxolane is employed in lead series [1].
| Evidence Dimension | Regiospecific synthetic utility in patent-protected CETP inhibitor scaffolds |
|---|---|
| Target Compound Data | Oxolan-3-yl fragment specified in US 8,759,365 B2; associated with IC₅₀ values <100 nM in exemplified CETP inhibitors |
| Comparator Or Baseline | Oxolan-2-yl fragment (CAS 1196044-34-4) – not cited in CETP inhibitor patent claims |
| Quantified Difference | Qualitative: 3-yl fragment present in patent examples; 2-yl fragment absent. Quantitative IC₅₀ improvement estimated at 5–10× based on structure–activity trends disclosed in the patent. |
| Conditions | CETP enzymatic assay (TR-FRET format); HEK-293 cell-based cholesterol ester transfer assay; patent Example compounds |
Why This Matters
Selecting the 3-yl isomer ensures alignment with patented pharmacophore models, directly affecting freedom-to-operate and the probability of reproducing literature-reported biological activity.
- [1] Novartis AG. Organic Compounds. US Patent 8,759,365 B2, issued 24 June 2014. See especially columns 45–60 for exemplified CETP inhibitors containing the oxolan-3-yl moiety. View Source
